molecular formula C16H16N2O B14196328 N~2~-(Diphenylmethylidene)alaninamide CAS No. 922704-62-9

N~2~-(Diphenylmethylidene)alaninamide

Cat. No.: B14196328
CAS No.: 922704-62-9
M. Wt: 252.31 g/mol
InChI Key: SGXPSINQHVBQIV-UHFFFAOYSA-N
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Description

2-(Diphenylmethyleneamino)propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethylene group attached to an amino group, which is further connected to a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethyleneamino)propionamide typically involves the reaction of diphenylmethanone with an appropriate amine under specific conditions. One common method is the condensation reaction between diphenylmethanone and an amino acid derivative, such as alanine, in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2-(Diphenylmethyleneamino)propionamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyleneamino)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized amide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amide derivatives.

Scientific Research Applications

2-(Diphenylmethyleneamino)propionamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyleneamino)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylmethyleneamino)propionamide is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical and biological properties

Properties

CAS No.

922704-62-9

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(benzhydrylideneamino)propanamide

InChI

InChI=1S/C16H16N2O/c1-12(16(17)19)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,19)

InChI Key

SGXPSINQHVBQIV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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